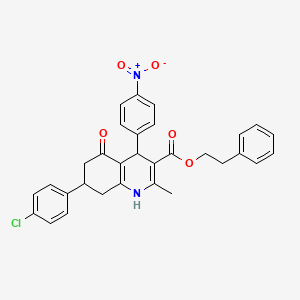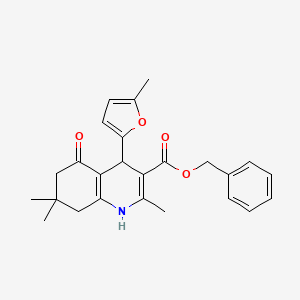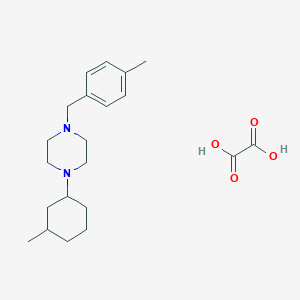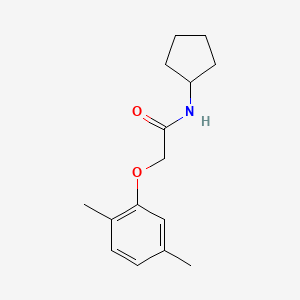![molecular formula C25H21IN2 B5144914 3,3'-[(2-iodophenyl)methanediyl]bis(2-methyl-1H-indole)](/img/structure/B5144914.png)
3,3'-[(2-iodophenyl)methanediyl]bis(2-methyl-1H-indole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[(2-iodophenyl)methanediyl]bis(2-methyl-1H-indole) is a complex organic compound that belongs to the family of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This particular compound features an iodophenyl group attached to a methanediyl bridge, which is further connected to two 2-methyl-1H-indole units. The presence of the iodine atom and the indole moieties makes this compound interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2-iodophenyl)methanediyl]bis(2-methyl-1H-indole) typically involves the following steps:
Formation of the Methanediyl Bridge: The methanediyl bridge is formed by reacting a suitable precursor with a halogenated phenyl compound under basic conditions.
Attachment of Indole Units: The indole units are then attached to the methanediyl bridge through a series of condensation reactions, often using catalysts such as palladium or copper to facilitate the coupling.
Introduction of the Iodine Atom: The iodine atom is introduced through an iodination reaction, which can be achieved using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(2-iodophenyl)methanediyl]bis(2-methyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF) or KCN in aqueous ethanol.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with azide or cyano groups.
Scientific Research Applications
3,3’-[(2-iodophenyl)methanediyl]bis(2-methyl-1H-indole) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3,3’-[(2-iodophenyl)methanediyl]bis(2-methyl-1H-indole) involves its interaction with specific molecular targets and pathways. The indole moieties can bind to various receptors and enzymes, modulating their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3’-[(2-bromophenyl)methanediyl]bis(2-methyl-1H-indole): Similar structure but with a bromine atom instead of iodine.
3,3’-[(2-chlorophenyl)methanediyl]bis(2-methyl-1H-indole): Similar structure but with a chlorine atom instead of iodine.
3,3’-[(2-fluorophenyl)methanediyl]bis(2-methyl-1H-indole): Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3,3’-[(2-iodophenyl)methanediyl]bis(2-methyl-1H-indole) makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine is larger and more polarizable, which can influence the compound’s reactivity, binding affinity, and overall biological activity. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
Properties
IUPAC Name |
3-[(2-iodophenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21IN2/c1-15-23(18-10-4-7-13-21(18)27-15)25(17-9-3-6-12-20(17)26)24-16(2)28-22-14-8-5-11-19(22)24/h3-14,25,27-28H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPYHNFXLKFGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3I)C4=C(NC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5144837.png)
![4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl acetate](/img/structure/B5144842.png)
![(Z)-3-(2,3-dichloroanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5144855.png)
![6-(4-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5144866.png)


![ETHYL 5-ACETYL-4-METHYL-2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B5144886.png)
![2-methyl-N-[2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5144890.png)

![2-(4-Butoxyphenyl)-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one](/img/structure/B5144893.png)
![2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5144902.png)

![2-methyl-5-{4-[3-(5-methyl-2-furyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5144918.png)
![4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5144931.png)
